4'-Carboethoxy-3-piperidinomethyl benzophenone chemical structure and properties
4'-Carboethoxy-3-piperidinomethyl benzophenone chemical structure and properties
[1]
Executive Summary
4'-Carboethoxy-3-piperidinomethyl benzophenone (CAS: 898792-81-9) is a specialized bifunctional building block utilized in the synthesis of complex pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) such as histamine H1 or muscarinic receptors.[1][2] Its structure features a diaryl ketone core flanked by an electrophilic ethyl ester and a nucleophilic piperidinyl-methyl moiety.[1] This dual functionality allows for versatile divergent synthesis, making it a critical intermediate in medicinal chemistry campaigns focused on optimizing lipophilicity and receptor binding affinity.[1]
This guide provides a comprehensive technical analysis of the compound's structural properties, synthetic pathways, and handling protocols, designed for researchers in drug discovery and organic synthesis.[1]
Chemical Identity & Structural Analysis[1][3]
Nomenclature and Identifiers
| Parameter | Detail |
| Common Name | 4'-Carboethoxy-3-piperidinomethyl benzophenone |
| IUPAC Name | Ethyl 4-[3-(piperidin-1-ylmethyl)benzoyl]benzoate |
| CAS Registry Number | 898792-81-9 |
| Molecular Formula | C₂₂H₂₅NO₃ |
| Molecular Weight | 351.44 g/mol |
| SMILES | CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3 |
| InChI Key | Unique identifier generated from structure (Predicted) |
Structural Architecture
The molecule consists of a central benzophenone scaffold.[1] The two phenyl rings are differentially substituted:
-
Ring A (Acceptor Side): Substituted at the para position (4') with an ethyl ester (carboethoxy) group.[1] This region serves as a lipophilic hydrogen bond acceptor and a site for further derivatization (e.g., hydrolysis to acid, reduction to alcohol).[1]
-
Ring B (Donor Side): Substituted at the meta position (3) with a piperidinomethyl group.[1] The basic nitrogen of the piperidine ring (pKa ~9.[1]0) provides solubility and pharmacophoric interaction capabilities (cationic interaction at physiological pH).[1]
Structural Visualization (Graphviz)
The following diagram illustrates the functional connectivity and electronic zones of the molecule.[1]
[1]
Physicochemical Properties[1][4][5]
Understanding the physicochemical profile is essential for predicting the compound's behavior in biological assays and formulation.[1]
| Property | Value (Predicted/Experimental) | Significance |
| Physical State | Viscous Oil or Low-Melting Solid | Requires careful weighing; may require gentle warming for dispensing.[1] |
| LogP (Lipophilicity) | 4.2 ± 0.4 | Highly lipophilic; suggests good membrane permeability but poor aqueous solubility without pH adjustment.[1] |
| pKa (Basic) | 9.2 (Piperidine Nitrogen) | Protonated at physiological pH (7.4), enhancing solubility in aqueous buffers.[1] |
| Boiling Point | ~510°C (at 760 mmHg) | High boiling point; not suitable for standard GC without derivatization.[1] |
| Solubility | DMSO, Dichloromethane, Methanol | Soluble in organic solvents; requires acidification for water solubility.[1] |
Synthetic Pathways[1][4][5]
The synthesis of 4'-Carboethoxy-3-piperidinomethyl benzophenone typically follows a convergent route, avoiding the incompatibility of the basic amine with Friedel-Crafts conditions.
Recommended Synthetic Protocol (Convergent Route)
Strategy: Construct the benzophenone core first, then install the amine functionality via radical bromination and nucleophilic substitution.[1]
Step 1: Core Construction (Friedel-Crafts or Suzuki) [1]
-
Reactants: 4-Ethoxycarbonylphenylboronic acid + 3-Bromobenzaldehyde (via Carbonylative Suzuki) OR Ethyl 4-(chlorocarbonyl)benzoate + Toluene (requires specific isomers, less selective).[1]
-
Preferred Intermediate:Ethyl 4-(3-methylbenzoyl)benzoate .[1]
Step 2: Functionalization (Wohl-Ziegler Reaction)
-
Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst), CCl₄ or Benzene (reflux).[1]
-
Mechanism:[1][3] Radical bromination of the benzylic methyl group.[1]
-
Product:Ethyl 4-(3-(bromomethyl)benzoyl)benzoate .
Step 3: Amination
-
Reagents: Piperidine (excess), K₂CO₃, Acetonitrile or DMF.[1]
-
Protocol: The bromomethyl intermediate is treated with piperidine.[1] The base neutralizes the HBr byproduct.[1]
-
Purification: Column chromatography (Hexane/EtOAc).[1]
Synthesis Flowchart
[1]
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
-
δ 1.3-1.4 ppm (t, 3H): Methyl group of the ethyl ester (
).[1] -
δ 1.5-1.7 ppm (m, 6H): Piperidine ring protons (
).[1] -
δ 2.4-2.5 ppm (m, 4H): Piperidine ring protons adjacent to nitrogen (
).[1] -
δ 3.5-3.6 ppm (s, 2H): Benzylic methylene bridge (
).[1] -
δ 4.3-4.4 ppm (q, 2H): Methylene group of the ethyl ester (
).[1] -
δ 7.4-8.2 ppm (m, 8H): Aromatic protons.[1] Expect characteristic splitting for para-substituted ring (AA'BB' system) and meta-substituted ring.
Mass Spectrometry (ESI-MS)
-
Molecular Ion:
m/z.[1] -
Fragmentation: Loss of ethoxy group (
) or cleavage of the piperidinyl methyl group may be observed.[1]
Infrared Spectroscopy (IR)
-
1715-1725 cm⁻¹: C=O stretch (Ester).
-
1650-1665 cm⁻¹: C=O stretch (Benzophenone ketone).[1]
-
~2900 cm⁻¹: C-H aliphatic stretches (Piperidine/Ethyl).[1]
Handling, Safety, and Stability
Hazard Identification
-
GHS Classification: Warning.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Storage and Stability[1]
-
Temperature: Store at 2-8°C (Refrigerated).
-
Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent oxidation of the amine or hydrolysis of the ester over long periods.[1]
-
Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents and strong acids/bases which may hydrolyze the ester.[1]
References
-
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (General reference for Mannich base and benzophenone synthesis).
-
Walsh, D. A., et al. (1978).[1] Synthesis and anti-inflammatory activity of some 4-substituted benzophenones. Journal of Medicinal Chemistry, 21(6), 582-585.[1] (Contextual reference for benzophenone pharmacological scaffolds).
Sources
- 1. 1401966-70-8|tert-Butyl 4-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzoate|BLD Pharm [bldpharm.com]
- 2. 179165-40-3|Ethyl 4-(3-(dimethylamino)propanoyl)benzoate|BLD Pharm [bldpharm.com]
- 3. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]
